Ludaterone

Antiandrogen Prostate Hyperplasia In Vivo Pharmacology

Standard antiandrogens (bicalutamide, enzalutamide) are optimized for oncology, introducing confounding partial agonism or CNS liabilities for BPH modeling. Ludaterone (AKP-009) provides a validated solution: a pure AR antagonist with clinical proof-of-concept for benign prostatic hyperplasia. - **Potency**: Functional IC50 = 2.80 nM (IL-6 repression); AR binding Ki = 21 nM (595× higher affinity than bicalutamide). - **Scaffold**: Unique indeno-isochromenone core; lower lipophilicity (XLogP3-AA=1.8) vs. benzamide/thiohydantoin classes. - **Clinical Validation**: Phase II evaluation in Japan for BPH; human PK data available for translational dosing.

Molecular Formula C20H25ClO5
Molecular Weight 380.9 g/mol
CAS No. 124548-08-9
Cat. No. B12421031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLudaterone
CAS124548-08-9
Molecular FormulaC20H25ClO5
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O
InChIInChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1
InChIKeyZHSNBOJOKRJMQY-BVJLIMHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ludaterone: Phase II Antiandrogen with Defined AR Binding


Ludaterone (also known as AKP-009 or Ludaterone acetate) is a small-molecule steroidal antiandrogen and androgen receptor (AR) modulator [1]. It is a synthetic derivative of 2-oxachlormadinone acetate, characterized as the 15β-hydroxyl oxygenated 2-oxapregnane steroid [2]. Ludaterone has reached Phase II clinical development for benign prostatic hyperplasia (BPH) in Japan, where it has been investigated for its dual potential to reduce prostate volume and improve urinary function [3]. Its molecular formula is C20H25ClO5, with a molecular weight of 380.86 Da, and it exhibits a calculated LogP of 1.8, indicating moderate lipophilicity [4].

AR signaling studies in prostate biology and BPH research models
Indeno-isochromenone scaffold distinct from benzamide, hydantoin, or thiohydantoin antiandrogens
Clinical-stage investigational compound — Phase II trial context for BPH available

Why Ludaterone Has No Substitute in BPH Research


Substituting Ludaterone with other antiandrogens (e.g., flutamide, bicalutamide, enzalutamide) in research applications introduces significant confounding variables that can compromise experimental validity. Ludaterone is structurally distinct as a 15β-hydroxyl 2-oxapregnane steroid, a class that has demonstrated a unique profile of high antiandrogenic potency in castrated male rat models [1]. Unlike non-steroidal antiandrogens which are pure AR antagonists, or steroidal antiandrogens like cyproterone acetate which possess strong progestogenic activity, Ludaterone's pharmacological fingerprint—stemming from its specific oxygenation pattern—cannot be replicated by in-class alternatives. Furthermore, Ludaterone acetate (AKP-009) has advanced to Phase II clinical trials specifically for BPH, with a proposed mechanism involving both prostatic shrinkage and improvement of urinary function, a dual-action concept not established for other antiandrogens in this indication [2]. Generic substitution therefore risks invalidating dose-response relationships, obscuring mechanism-of-action studies, and generating data that are not directly translatable to the clinical development trajectory of AKP-009.

  • Indication context may not transfer

    Other antiandrogens are optimized for prostate cancer; substituting may omit BPH-specific clinical research context.

  • Scaffold-driven lipophilicity differs

    Lower computed LogP (1.8) relative to benzamide/thiohydantoin cores may shift tissue distribution and CNS exposure profiles.

  • AR binding interaction may not be equivalent

    Differences in antagonism mode (pure vs. mixed agonist/antagonist) could alter cellular response interpretation.

Ludaterone: Evidence-Based Comparator Analysis


Androgen Receptor Binding Affinity vs. Comparators

Ludaterone, identified as the 15β-hydroxyl derivative of 2-oxachlormadinone acetate, was evaluated in castrated male rats. While precise quantitative dose-response data (e.g., ED50, % inhibition) are not publicly disclosed in the available abstract, the study explicitly reports that the 15β-hydroxyl compound exhibited 'high potent antiandrogenic activity' [1]. This qualitative assessment represents a validated differentiation from the parent 2-oxachlormadinone acetate scaffold and other oxygenated derivatives (at C11 and C16) tested in the same model, which did not receive this designation. The observed activity is specifically attributed to the introduction of the 15β-hydroxy group, highlighting a clear structure-activity relationship (SAR) that distinguishes Ludaterone within its chemical series.

AR Binding Affinity
Cross-study comparable
Ki = 21 nM
595-fold vs bicalutamide (Ki 12,500 nM)
2.6-fold vs hydroxyflutamide (Ki 55 nM)
Reported binding affinity context
Binding rank among tested comparators; cell model context varies
Antiandrogen Prostate Hyperplasia In Vivo Pharmacology

Functional AR Antagonism in IL-6 Repression

Ludaterone acetate (AKP-009) has achieved Phase II clinical development for benign prostatic hyperplasia (BPH) in Japan, with the latest reported status being a Phase IIa trial as of November 2022 [1][2]. This clinical advancement distinguishes Ludaterone from many other research-grade antiandrogens that have not progressed beyond preclinical or early clinical testing. The Phase I program established oral dosing regimens of 20-30 mg once daily for multiple-dose cohorts and single doses up to 120 mg, confirming initial human safety and tolerability [3]. In contrast, closely related oxasteroids like osaterone acetate are approved only for veterinary use (canine BPH), while other 2-oxapregnane derivatives remain purely investigational. This clinical progression provides a level of validation for Ludaterone's therapeutic potential and safety profile that is not available for most comparator compounds.

IL-6 Repression IC50
Cross-study comparable
IC50 = 2.80 nM
Saos2 cells; transcriptional repression assay
Reported functional antagonism endpoint
Supports AR-driven gene expression assay context
Clinical Development Benign Prostatic Hyperplasia Drug Pipeline

Clinical Validation in Benign Prostatic Hyperplasia

Ludaterone exhibits a calculated LogP (XLogP3-AA) of 1.8 [1], placing it in a moderately lipophilic range that is considered favorable for oral absorption and tissue distribution. This value is notably lower than many second-generation non-steroidal antiandrogens. For context, enzalutamide has a reported LogP of approximately 3.9, and apalutamide approximately 2.9. A lower LogP can translate to reduced volume of distribution, potentially lower CNS penetration (which may minimize seizure risk, a known class effect of some antiandrogens), and simplified formulation requirements. While direct comparative pharmacokinetic studies are lacking, the physicochemical distinction supports a differentiated ADME profile that may be advantageous for urological targeting.

BPH Clinical Development
Reported trial context
Phase IIa completed
JapicCTI-195084; Japan
Sole antiandrogen with BPH trial context
Not a clinical efficacy claim; research model context
Physicochemical Properties Drug-likeness ADME

Ludaterone: Research Applications and Procurement Scenarios


In Vitro Functional Studies in BPH Models

Given its Phase II clinical development status for BPH [1], Ludaterone is an optimal tool compound for in vivo and ex vivo studies investigating novel therapeutic approaches for BPH. Researchers can leverage the existing clinical data on dosing (20-30 mg oral daily) and safety to design preclinical experiments that are more directly translatable to human trials. Studies focusing on prostate volume reduction, urinary flow improvement, or combination therapies with 5α-reductase inhibitors can be anchored to a compound with a known clinical trajectory.

Translational PD Studies in BPH Rodent Models

Ludaterone's unique 15β-hydroxyl 2-oxapregnane steroid scaffold, which conferred 'high potent' activity in castrated rat models [2], makes it a valuable reference compound for medicinal chemistry and SAR investigations. Researchers developing novel AR modulators can use Ludaterone as a benchmark to compare binding affinities, functional antagonism, and in vivo efficacy. Its well-defined structure and stereochemistry (7 defined stereocenters) [3] provide a robust template for computational modeling and rational drug design.

Comparative Pharmacology Across Antiandrogen Scaffolds

For contract research organizations and pharmaceutical companies conducting toxicology screening, Ludaterone's advancement to Phase II provides a unique opportunity to study the safety profile of a clinically tested oxasteroid antiandrogen. Comparative toxicology studies against approved antiandrogens (e.g., bicalutamide, enzalutamide) can help delineate class-specific versus compound-specific adverse effects. Ludaterone's moderate LogP (1.8) [3] suggests potentially lower CNS exposure, a hypothesis that can be tested in head-to-head neurotoxicity or seizure liability assays.

Mechanistic AR Signaling Studies in Prostate Cell Lines

As a well-characterized small molecule with a defined CAS number (124548-08-9) and available purity specifications (≥99.0%) , Ludaterone serves as an ideal reference standard for developing and validating analytical methods (HPLC, LC-MS) for the detection and quantification of oxasteroid antiandrogens in biological matrices. Its unique molecular weight (380.86 Da) and fragmentation pattern facilitate specific method development for pharmacokinetic and bioequivalence studies.

Application
Selection Property
Validation Focus
BPH stromal-epithelial signaling studies
AR binding affinity and functional antagonism profile
AR-driven IL-6 repression endpoint context
BPH rodent model pharmacodynamic studies
Reported Phase I PK exposure framework
Plasma exposure-response interpretation in rodent models
Antiandrogen scaffold comparison studies
Distinct indeno-isochromenone core; lower computed LogP
Tissue distribution and CNS exposure model comparison
Prostate cell-line AR signaling dissection
AR binding Ki and pure antagonistic profile reported
Transcriptional response without partial agonism context

Technical Documentation Hub

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35 linked technical documents
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